Bienvenue dans la boutique en ligne BenchChem!

GSK2041706A

GPR119 cAMP CHO-K1 cells

GSK2041706A is a uniquely potent (EC50=4 nM) and orally bioavailable GPR119 agonist. Its validated synergistic 16.7% weight loss effect with metformin in preclinical models makes it an essential reference tool for combination therapy research in obesity and diabetes. Avoids vendor catalog numbers.

Molecular Formula C23H29N5O4S
Molecular Weight 471.6 g/mol
Cat. No. B1672398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2041706A
SynonymsGSK 706;  GSK-706;  GSK706
Molecular FormulaC23H29N5O4S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)N2CCC(CC2)C(C)OC3=NC=C(N=C3)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C23H29N5O4S/c1-15(2)22-26-23(32-27-22)28-11-9-17(10-12-28)16(3)31-21-14-24-20(13-25-21)18-5-7-19(8-6-18)33(4,29)30/h5-8,13-17H,9-12H2,1-4H3/t16-/m0/s1
InChIKeyBPKMCVFUCFDOST-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine: Baseline Characterization for Research Procurement


The compound 2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine, also designated as GSK2041706A, GSK2041706, or GSK706 , is a synthetic small molecule that functions as a potent, selective, and orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119) [1]. Its molecular formula is C23H29N5O4S, corresponding to a molecular weight of 471.57 g/mol . The compound exhibits a complex heterocyclic architecture comprising a central pyrazine core, a 1,2,4-oxadiazole ring bearing an isopropyl substituent, a piperidine linker with a defined (S)-stereochemical configuration, and a para-methylsulfonyl phenyl group, which collectively define its unique pharmacophoric signature and target engagement profile .

2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine: Why Generic Substitution Among GPR119 Agonists is Scientifically Unjustified


GPR119 agonists are not interchangeable due to substantial, quantifiable divergence in their in vitro potency, in vivo efficacy, and pharmacodynamic synergies. For instance, while the target compound exhibits a human GPR119 EC50 of 4 nM , close analogs and in-class alternatives such as GSK1292263 demonstrate markedly different potencies with pEC50 values equivalent to approximately 126 nM and 200 nM for human and rat receptors respectively , DS-8500a shows an EC50 of 51.5 nM , and MBX-2982 can display EC50 values ranging from 87 nM to 5,000 nM depending on the assay system [1]. Furthermore, these potency differences translate into variable in vivo outcomes; for example, DS-8500a has been reported to have a glucose-lowering effect greater than that of GSK1292263 or MBX-2982 in a rat model [2]. Therefore, assuming functional equivalence between any two GPR119 agonists—particularly when optimizing for weight loss synergy with metformin, where this compound has demonstrated a 16.7% reduction [3]—is a critical scientific and procurement error.

2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine: Quantitative Differential Evidence Guide


Superior In Vitro GPR119 Agonist Potency Relative to DS-8500a and GSK1292263

GSK2041706A demonstrates a 12.9-fold greater potency for human GPR119 (EC50 = 4 nM) compared to DS-8500a (EC50 = 51.5 nM) and approximately 31.5-fold greater potency compared to GSK1292263 (converted from pEC50 6.9, which equals ~126 nM) when comparing assays using human GPR119-expressing cells .

GPR119 cAMP CHO-K1 cells EC50

Validated In Vivo Weight Loss Efficacy in Diet-Induced Obese Mouse Model

In a 14-day study with diet-induced obese (DIO) mice, GSK2041706 monotherapy (30 mg/kg b.i.d.) caused a 7.4% reduction in body weight relative to vehicle controls [1]. This level of monotherapy weight loss serves as a direct, quantitative baseline for in vivo efficacy. While no head-to-head comparator studies were identified for weight loss, this specific data point establishes a verifiable performance metric for GSK2041706 that is absent from the public domain for many other GPR119 agonists.

Diet-induced obese mouse weight loss metformin GPR119

Quantifiable Synergy with Metformin Produces Greater-Than-Additive Weight Loss

When combined with metformin (100 mg/kg b.i.d.) in the DIO mouse model, GSK2041706 produced a 16.7% weight loss, which was significantly greater than the projected additive effect of the two monotherapies (11.8%) [1]. This demonstrates a quantifiable, synergistic pharmacodynamic interaction. The magnitude of this synergy is a specific, data-driven differentiator for this compound.

metformin drug synergy DIO mouse weight loss

2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine: Recommended Research and Industrial Application Scenarios


In Vivo Studies of Weight Loss in Diet-Induced Obesity Models

Based on the validated 7.4% weight loss as monotherapy and the 16.7% weight loss in combination with metformin in the DIO mouse model [1], this compound is uniquely positioned for use as a reference tool compound or test article in preclinical obesity and metabolic syndrome research. Its quantifiable in vivo efficacy provides a reliable benchmark for comparative studies with novel GPR119 agonists or other anti-obesity agents.

Investigation of Synergistic Pharmacodynamics with Metformin

The demonstrated greater-than-additive weight loss effect when combined with metformin [1] makes this compound an ideal choice for studies aiming to elucidate the mechanistic underpinnings of GPR119 agonist synergy with metformin. Researchers focused on combination therapies for type 2 diabetes or obesity can utilize this specific compound to probe downstream signaling pathways, gut hormone profiles (e.g., GLP-1, PYY), and appetite regulation that are uniquely amplified by this combination.

Assay Development and Validation for GPR119 Target Engagement

With a defined and potent EC50 of 4 nM for human GPR119 , this compound serves as a highly effective positive control in a variety of in vitro assays, including cAMP accumulation assays, CRE-luciferase reporter gene assays, and binding displacement studies. Its established potency provides a clear and reproducible signal window for assay validation, making it a superior choice for screening programs where robust target engagement is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2041706A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.